N-(5-Aminopentyl) Methotrexate Amide
Overview
Description
N-(5-Aminopentyl) Methotrexate Amide: is a derivative of Methotrexate, a well-known chemotherapeutic agent. This compound is particularly notable for its enhanced bioactivity and potency compared to Methotrexate. It is used as a fluorescent probe to study the transport of drugs across cell membranes .
Mechanism of Action
Target of Action
The primary target of N-(5-Aminopentyl) Methotrexate Amide is dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell division .
Mode of Action
This compound, like Methotrexate (MTX), is an antifolate inhibitor . It binds to the active site of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a necessary component for DNA synthesis . This inhibition disrupts cell division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound affects the folate pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a co-factor necessary for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA . This disruption leads to a decrease in DNA synthesis and cell division, particularly affecting rapidly dividing cells .
Pharmacokinetics
It’s recommended to be stored at 4°C , suggesting that it’s stable at room temperature
Result of Action
The primary result of this compound’s action is the inhibition of cell division . By disrupting DNA synthesis, it prevents cells, particularly rapidly dividing cells, from dividing . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Biochemical Analysis
Biochemical Properties
N-(5-Aminopentyl) Methotrexate Amide plays a crucial role in biochemical reactions, particularly in the study of drug transport across cell membranes. It binds to the plasma membrane of cells and can be visualized using a fluorescence microscope . This interaction allows researchers to study the dynamics of drug transport and the role of various transporters and binding proteins in this process.
Cellular Effects
This compound influences various cellular processes by binding to the plasma membrane. This binding can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to be visualized using fluorescence microscopy makes it a valuable tool for studying these cellular effects in detail .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules on the plasma membrane. This binding can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. The compound’s fluorescent properties allow researchers to track these interactions and study their effects in real-time .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable at temperatures below -15°C, which is crucial for maintaining its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. It is important to determine the optimal dosage to avoid toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding these localization mechanisms can provide insights into the compound’s role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Aminopentyl) Methotrexate Amide typically involves the reaction of Methotrexate with 5-aminopentylamine under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at an elevated temperature to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at temperatures below -15°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N-(5-Aminopentyl) Methotrexate Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amide group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(5-Aminopentyl) Methotrexate Amide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study the transport of drugs across cell membranes.
Biology: The compound is employed in cellular studies to visualize drug transport and binding to plasma membranes.
Medicine: Due to its enhanced bioactivity, it is investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: The compound is used in pharmaceutical testing and development to ensure accurate results.
Comparison with Similar Compounds
Methotrexate: The parent compound, widely used in chemotherapy.
Aminopterin: An analogue of Methotrexate with similar therapeutic applications.
Amethopterin: Another analogue with comparable properties.
Uniqueness: N-(5-Aminopentyl) Methotrexate Amide is unique due to its enhanced bioactivity and potency compared to Methotrexate. Its ability to act as a fluorescent probe for studying drug transport further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N10O4/c1-35(14-16-13-30-22-20(31-16)21(27)33-25(28)34-22)17-7-5-15(6-8-17)23(37)32-18(24(38)39)9-10-19(36)29-12-4-2-3-11-26/h5-8,13,18H,2-4,9-12,14,26H2,1H3,(H,29,36)(H,32,37)(H,38,39)(H4,27,28,30,33,34)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRNPWYHGNQALD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436353 | |
Record name | MTX-DAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136672-64-5 | |
Record name | MTX-DAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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